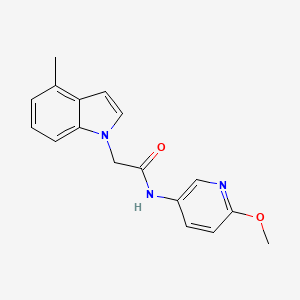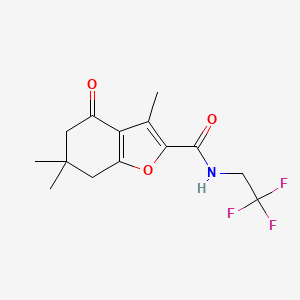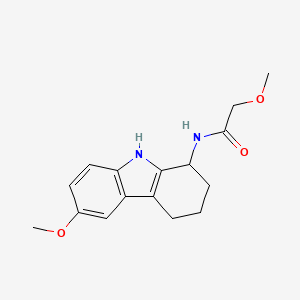![molecular formula C18H17N3O3 B12163493 N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide](/img/structure/B12163493.png)
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide is a synthetic organic compound with the molecular formula C18H17N3O3 This compound features an indole moiety, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide typically involves the following steps:
Acetylation of 4-aminophenol: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form N-(4-acetylamino)phenol.
Formation of Indol-4-yloxy Acetate: Indole-4-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This is then reacted with 2-aminoethanol to form 2-(1H-indol-4-yloxy)acetamide.
Coupling Reaction: The final step involves coupling N-(4-acetylamino)phenol with 2-(1H-indol-4-yloxy)acetamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of indole-4-carboxylic acid derivatives.
Reduction: Formation of N-[4-(amino)phenyl]-2-(1H-indol-4-yloxy)acetamide.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
N-(4-acetylamino)phenylacetamide: Lacks the indole moiety, making it less versatile in biological applications.
2-(1H-indol-4-yloxy)acetamide: Lacks the acetylamino group, which may reduce its biological activity.
N-(4-aminophenyl)-2-(1H-indol-4-yloxy)acetamide: Similar structure but without the acetyl group, potentially altering its pharmacokinetic properties.
Uniqueness
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide is unique due to the combination of the indole and acetylamino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-2-(1H-indol-4-yloxy)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(22)20-13-5-7-14(8-6-13)21-18(23)11-24-17-4-2-3-16-15(17)9-10-19-16/h2-10,19H,11H2,1H3,(H,20,22)(H,21,23) |
InChIキー |
QFXOTDAAMMVCSH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12163428.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)
![1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)
![4-phenyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B12163438.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)
![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)

![5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B12163471.png)


![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)


